Lagunamycin

Descripción

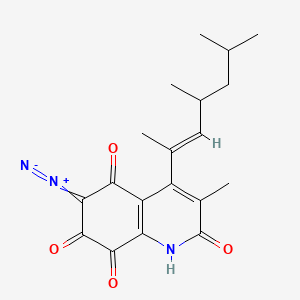

structure given in first source

Structure

3D Structure

Propiedades

Número CAS |

150693-65-5 |

|---|---|

Fórmula molecular |

C19H21N3O4 |

Peso molecular |

355.4 g/mol |

Nombre IUPAC |

6-diazo-4-[(E)-4,6-dimethylhept-2-en-2-yl]-3-methyl-1H-quinoline-2,5,7,8-tetrone |

InChI |

InChI=1S/C19H21N3O4/c1-8(2)6-9(3)7-10(4)12-11(5)19(26)21-14-13(12)16(23)15(22-20)18(25)17(14)24/h7-9H,6H2,1-5H3,(H,21,26)/b10-7+ |

Clave InChI |

PJKDXVRDJPKOHU-JXMROGBWSA-N |

SMILES isomérico |

CC1=C(C2=C(C(=O)C(=O)C(=[N+]=[N-])C2=O)NC1=O)/C(=C/C(C)CC(C)C)/C |

SMILES canónico |

CC1=C(C2=C(C(=O)C(=O)C(=[N+]=[N-])C2=O)NC1=O)C(=CC(C)CC(C)C)C |

Apariencia |

Solid powder |

melting_point |

222.5 °C 222-222.5°C |

Otros números CAS |

519-34-6 |

Descripción física |

Solid |

Pictogramas |

Irritant; Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

5 mg/mL at 14 °C |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

6-diazo-4-(4,6-dimethyl-2-hepten-2-yl)-3-methyl-2,5,7,8-tetraoxoquinoline lagunamycin |

Origen del producto |

United States |

Foundational & Exploratory

The Origin of Lagunamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lagunamycin is a novel natural product with potent and specific inhibitory activity against 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes. Isolated from the fermentation broth of Streptomyces sp. AA0310, this diazo-quinoline compound presents a unique chemical scaffold with potential for the development of new anti-inflammatory therapeutics. This document provides a comprehensive overview of the origin, physicochemical properties, and biological activity of this compound, based on available scientific literature. It includes generalized experimental protocols for its production and characterization, summarizes key quantitative data, and visualizes relevant biological and experimental pathways.

Introduction

The discovery of novel bioactive compounds from microbial sources remains a cornerstone of drug discovery. Streptomyces, a genus of Gram-positive bacteria, is renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics. This compound emerges from this rich chemical landscape as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme critically involved in the inflammatory cascade. By catalyzing the initial steps in the conversion of arachidonic acid to leukotrienes, 5-LOX plays a central role in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. The specific inhibition of this enzyme by this compound, without accompanying lipid peroxidation, marks it as a promising lead compound for further investigation and development.

Origin and Taxonomy

This compound is a secondary metabolite produced by the bacterial strain Streptomyces sp. AA0310.[1] The genus Streptomyces is characterized by its filamentous growth, resembling fungi, and its complex life cycle involving the formation of aerial hyphae and spores. These soil-dwelling bacteria are a major source of clinically used antibiotics and other therapeutic agents.[2]

Physicochemical Properties

This compound is a diazo-quinoline derivative with a distinct chemical structure. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₁N₃O₄ | [3] |

| Molecular Weight | 355.4 g/mol | [3] |

| IUPAC Name | 6-diazo-4-[(E)-4,6-dimethylhept-2-en-2-yl]-3-methyl-1H-quinoline-2,5,7,8-tetrone | [3] |

| CAS Number | 150693-65-5 | [3] |

Biological Activity

The primary characterized biological activity of this compound is its potent and specific inhibition of 5-lipoxygenase.

| Activity | IC₅₀ Value | Species/System | Reference |

| 5-Lipoxygenase Inhibition | 6.08 µM | Rat | [1] |

Experimental Protocols

Fermentation of Streptomyces sp. AA0310 (Generalized Protocol)

-

Strain Maintenance: Maintain Streptomyces sp. AA0310 on a suitable agar medium, such as ISP Medium 2 or Yeast Extract-Malt Extract Agar (YEME).

-

Seed Culture: Inoculate a loopful of spores or mycelia into a flask containing a seed medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days.

-

Production Culture: Transfer the seed culture (5-10% v/v) into a production medium designed to support secondary metabolite production. The composition of this medium is critical and would typically include a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.

-

Incubation: Incubate the production culture at 28-30°C with vigorous shaking for 5-10 days. Monitor the production of this compound periodically using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound (Generalized Protocol)

-

Harvest: Separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extraction: Extract the culture broth with a water-immiscible organic solvent, such as ethyl acetate or butanol. The mycelial cake can also be extracted separately with a polar organic solvent like acetone or methanol.

-

Concentration: Concentrate the organic extracts under reduced pressure to yield a crude extract.

-

Chromatography: Purify this compound from the crude extract using a combination of chromatographic techniques. This may include:

-

Silica Gel Chromatography: For initial fractionation based on polarity.

-

Sephadex LH-20 Chromatography: For size exclusion and further purification.

-

Preparative HPLC: Using a reversed-phase column (e.g., C18) for final purification to homogeneity.

-

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

5-Lipoxygenase Inhibition Assay (Generalized Protocol)

-

Enzyme Preparation: Obtain a source of 5-lipoxygenase, such as a crude preparation from rat basophilic leukemia cells or purified recombinant enzyme.

-

Assay Mixture: Prepare an assay buffer (e.g., phosphate buffer, pH 7.4) containing the 5-lipoxygenase enzyme and the test compound (this compound) at various concentrations.

-

Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Detection: Measure the formation of the 5-LOX product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), by monitoring the increase in absorbance at 234 nm.

-

Calculation: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Visualizations

Arachidonic Acid Signaling Pathway

Caption: The Arachidonic Acid Signaling Pathway and the inhibitory action of this compound.

Generalized Experimental Workflow for this compound

Caption: A generalized workflow for the production and characterization of this compound.

Hypothetical Biosynthesis of the Quinoline Core

Caption: A hypothetical biosynthetic pathway for the quinoline core of this compound.

Conclusion and Future Perspectives

This compound represents a promising starting point for the development of novel anti-inflammatory agents due to its potent and specific inhibition of 5-lipoxygenase. The information presented in this guide, while based on the available scientific literature, is limited by the lack of access to the full primary research article. Consequently, the experimental protocols provided are generalized and would require optimization for the specific production and purification of this compound.

Future research should focus on several key areas:

-

Total Synthesis: A robust total synthesis of this compound would confirm its structure and provide a route for the generation of analogs for structure-activity relationship (SAR) studies.

-

Biosynthetic Pathway Elucidation: Identification and characterization of the biosynthetic gene cluster for this compound in Streptomyces sp. AA0310 would provide insights into its formation, particularly the unusual diazo group, and could enable biosynthetic engineering approaches for yield improvement and analog generation.

-

Expanded Biological Profiling: A comprehensive evaluation of this compound's biological activity, including its effects on other enzymes in the arachidonic acid cascade, its antimicrobial spectrum, and its cytotoxicity against various cell lines, is necessary to fully understand its therapeutic potential and potential liabilities.

-

In Vivo Efficacy: Preclinical studies in animal models of inflammatory diseases are required to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

The unique structure and potent biological activity of this compound underscore the continued importance of natural product discovery from microbial sources. Further investigation into this fascinating molecule is warranted and holds the potential to deliver a new class of anti-inflammatory drugs.

References

- 1. This compound, a novel 5-lipoxygenase inhibitor. I. Taxonomy, fermentation, physico-chemical properties and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibiotics produced by Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Investigation of Lagunamycin and Other Novel Polyketides from Streptomyces

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the known characteristics of the 5-lipoxygenase inhibitor, Lagunamycin, produced by Streptomyces sp. AA0310. Due to the limited specific literature on this compound, this document also serves as a broader technical guide, presenting established methodologies for the cultivation of Streptomyces, and the isolation, characterization, and bioactivity screening of novel polyketide metabolites.

Introduction: Streptomyces as a Source of Bioactive Polyketides

The genus Streptomyces is a cornerstone of natural product discovery, renowned for its prolific production of a vast array of secondary metabolites with significant therapeutic applications. These filamentous bacteria are the origin of numerous antibiotics, anticancer agents, and immunosuppressants. Among the most important classes of these compounds are the polyketides, which are synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs). The modular nature of PKSs allows for a remarkable diversity of chemical structures and biological activities.

This compound, a potent 5-lipoxygenase inhibitor, represents a compelling example of a promising but incompletely characterized polyketide from a Streptomyces source. This guide will use this compound as a case study to illustrate a general workflow for the investigation of such novel metabolites, from the producing organism to the evaluation of its biological function.

The Producing Organism: Streptomyces sp. AA0310

This compound is produced by the bacterial strain Streptomyces sp. AA0310.[1] As with many Streptomyces species, the morphological and physiological characteristics of this strain are crucial for optimizing fermentation conditions to maximize the yield of the desired secondary metabolite. While detailed taxonomic data for this specific strain is not widely published, general characteristics of the genus include Gram-positive, filamentous growth, and the formation of aerial mycelia and spores.

This compound: Biological Activity and Quantitative Data

The primary reported biological activity of this compound is the potent inhibition of 5-lipoxygenase (5-LOX).[1] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators involved in various diseases, including asthma, allergic rhinitis, and cardiovascular diseases. The inhibitory activity of this compound against rat 5-lipoxygenase has been quantified, providing a benchmark for its potency.

| Compound | Target | Assay Organism | IC50 Value | Reference |

| This compound | 5-lipoxygenase | Rat | 6.08 µM | [1] |

Experimental Protocols

The following sections provide detailed, albeit generalized, protocols that can be adapted for the production, isolation, and characterization of this compound and other novel polyketides from Streptomyces.

Fermentation of Streptomyces sp. AA0310

The production of secondary metabolites by Streptomyces is highly dependent on the composition of the fermentation medium and the culture conditions. Optimization of these parameters is a critical step in obtaining sufficient quantities of the compound for further study.

4.1.1. Media Composition

A variety of media can be used for the cultivation of Streptomyces. A typical seed medium for initial growth and a production medium for secondary metabolite synthesis are used.

-

Seed Medium (per liter):

-

Soluble Starch: 20 g

-

Glucose: 10 g

-

Yeast Extract: 5 g

-

Peptone: 5 g

-

CaCO₃: 1 g

-

Adjust pH to 7.0-7.2 before sterilization.

-

-

Production Medium (per liter):

-

Soluble Starch: 30 g

-

Soybean Meal: 15 g

-

Yeast Extract: 4 g

-

NaCl: 2 g

-

K₂HPO₄: 1 g

-

MgSO₄·7H₂O: 0.5 g

-

FeSO₄·7H₂O: 0.01 g

-

Adjust pH to 7.0 before sterilization.

-

4.1.2. Fermentation Protocol

-

Inoculate a 250 mL flask containing 50 mL of seed medium with a spore suspension or a vegetative mycelial scraping of Streptomyces sp. AA0310 from an agar plate.

-

Incubate the seed culture at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

-

Transfer the seed culture (5-10% v/v) to a 2 L flask containing 500 mL of production medium.

-

Incubate the production culture at 28-30°C on a rotary shaker at 200-250 rpm for 5-10 days.

-

Monitor the production of this compound periodically by taking small aliquots of the culture broth, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by HPLC or a bioassay.

Isolation and Purification of this compound

The following is a general procedure for the extraction and purification of a polyketide from a Streptomyces fermentation broth.

-

Extraction:

-

Separate the mycelial biomass from the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes).

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Extract the mycelial pellet with acetone or methanol, then filter and evaporate the solvent. Resuspend the residue in water and extract with ethyl acetate.

-

Combine all ethyl acetate extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

-

-

Chromatographic Purification:

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or chloroform) and apply it to a silica gel column. Elute the column with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate the components based on polarity.

-

Size-Exclusion Chromatography: Further purify the active fractions using a Sephadex LH-20 column with methanol as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): Perform final purification using reversed-phase HPLC (e.g., a C18 column) with a gradient of water and acetonitrile or methanol, often with a small amount of trifluoroacetic acid or formic acid.

-

5-Lipoxygenase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of 5-lipoxygenase on its substrate, linoleic acid or arachidonic acid.

-

Reagents:

-

50 mM Phosphate buffer (pH 6.3) or 0.1 M Tris-HCl buffer (pH 7.5).

-

Linoleic acid or arachidonic acid (substrate).

-

5-Lipoxygenase enzyme solution (e.g., from potato tubers or recombinant human).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Protocol:

-

In a quartz cuvette, combine the buffer, enzyme solution, and the test compound at various concentrations.

-

Incubate the mixture at 25°C for 5-10 minutes.

-

Initiate the reaction by adding the substrate (e.g., linoleic acid to a final concentration of 80 µM).

-

Monitor the increase in absorbance at 234 nm for 5-10 minutes using a spectrophotometer. The formation of the conjugated diene hydroperoxide product results in this absorbance increase.

-

Calculate the percentage of inhibition by comparing the rate of the reaction with the test compound to the rate of a control reaction without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the discovery, production, and characterization of a novel secondary metabolite from a Streptomyces strain.

Hypothetical Regulatory Pathway for Polyketide Synthesis

The biosynthesis of polyketides in Streptomyces is tightly regulated by a complex network of signaling molecules and regulatory proteins. While the specific pathway for this compound is unknown, a generalized cascade can be depicted based on well-studied systems like that for geldanamycin. This often involves cluster-situated regulators (CSRs) and global regulators that respond to nutritional and environmental signals.

Conclusion and Future Directions

This compound stands out as a natural product with significant potential, primarily due to its potent inhibition of 5-lipoxygenase. However, a comprehensive understanding of this molecule is still in its early stages. The producing strain, Streptomyces sp. AA0310, holds the genetic blueprint for its biosynthesis, which is yet to be elucidated.

Future research should focus on several key areas:

-

Genome Mining: Sequencing the genome of Streptomyces sp. AA0310 to identify the this compound biosynthetic gene cluster. This will provide insights into its polyketide nature and the enzymatic steps involved in its synthesis.

-

Fermentation Optimization: A systematic optimization of the fermentation medium and culture conditions to significantly improve the production yield of this compound.

-

Elucidation of Regulatory Networks: Investigating the specific signaling pathways and regulatory proteins that control the expression of the this compound gene cluster.

-

Pharmacological Evaluation: Expanding the biological characterization of this compound to include in vivo studies and evaluation against other relevant therapeutic targets.

The protocols and workflows outlined in this guide provide a solid foundation for researchers to pursue these and other avenues in the exciting field of natural product discovery from Streptomyces.

References

Lagunamycin: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lagunamycin is a naturally occurring compound isolated from Streptomyces sp. AA0310, distinguished by its unique chemical structure and potent biological activity.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action as a 5-lipoxygenase inhibitor, and its known biological effects. Detailed experimental protocols for its isolation and biological evaluation are outlined, based on established methodologies in the field. Furthermore, this document presents a visualization of the arachidonic acid cascade to illustrate the point of intervention of this compound.

Chemical Structure and Physicochemical Properties

This compound possesses a complex chemical architecture. Its systematic IUPAC name is 6-diazo-4-[(E)-4,6-dimethylhept-2-en-2-yl]-3-methyl-1H-quinoline-2,5,7,8-tetrone.[2] The core of the molecule is a quinoline-2,5,7,8-tetrone ring system, which is substituted with a diazo group, a methyl group, and a dimethylheptenyl side chain.

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁N₃O₄ | PubChem[2] |

| Molecular Weight | 355.4 g/mol | PubChem[2] |

| CAS Number | 150693-65-5 | PubChem[2] |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Solubility | Not Reported | - |

| Canonical SMILES | CC1=C(C2=C(C(=O)C(=O)C(=[N+]=[N-])C2=O)NC1=O)/C(=C/C(C)CC(C)C)/C | PubChem[2] |

| InChI Key | PJKDXVRDJPKOHU-JXMROGBWSA-N | PubChem[2] |

Biological Activity and Mechanism of Action

The primary biological activity of this compound identified to date is its potent and specific inhibition of 5-lipoxygenase (5-LOX).[1][3]

Inhibition of 5-Lipoxygenase

This compound exhibits significant inhibitory activity against rat 5-lipoxygenase with an IC₅₀ value of 6.08 µM.[1][3] This inhibition is noteworthy as it occurs without inducing lipid peroxidation, suggesting a specific mechanism of action rather than a general antioxidant effect.[1]

Signaling Pathway: The Arachidonic Acid Cascade

5-Lipoxygenase is a key enzyme in the arachidonic acid cascade, a major signaling pathway involved in inflammation. This enzyme catalyzes the conversion of arachidonic acid into leukotrienes, which are potent pro-inflammatory mediators. By inhibiting 5-LOX, this compound effectively blocks the production of these inflammatory molecules.

The following diagram illustrates the arachidonic acid cascade and the point of inhibition by this compound.

Experimental Protocols

Disclaimer: The following protocols are generalized methodologies based on standard practices for the isolation and evaluation of natural products. The specific details from the primary publication on this compound were not accessible and therefore these protocols are intended as a guide for researchers.

Fermentation and Isolation of this compound

This protocol outlines a general procedure for the fermentation of a Streptomyces species and the subsequent isolation of a secondary metabolite like this compound.

Methodology:

-

Inoculation and Fermentation: A seed culture of Streptomyces sp. AA0310 is prepared by inoculating a suitable liquid medium and incubating for 2-3 days at 28°C with shaking. This seed culture is then used to inoculate a larger production culture, which is fermented for 5-7 days under the same conditions.

-

Extraction: The fermentation broth is harvested and centrifuged to separate the mycelial cake from the supernatant. The supernatant is then extracted multiple times with an equal volume of an appropriate organic solvent, such as ethyl acetate.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification: The crude extract is subjected to chromatographic purification. This typically involves initial fractionation on a silica gel column, followed by further purification using high-performance liquid chromatography (HPLC) to yield pure this compound.

5-Lipoxygenase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against 5-lipoxygenase.

Methodology:

-

Enzyme Preparation: A source of 5-lipoxygenase is required, which can be a purified recombinant enzyme or a cell lysate known to contain the enzyme (e.g., from rat basophilic leukemia cells).

-

Assay Reaction: The assay is typically performed in a buffer at a specific pH (e.g., Tris-HCl buffer, pH 7.4). The enzyme is pre-incubated with various concentrations of this compound for a defined period.

-

Initiation and Measurement: The reaction is initiated by the addition of the substrate, arachidonic acid. The activity of 5-lipoxygenase is monitored by measuring the formation of the product, typically by spectrophotometry at 234 nm, which corresponds to the formation of conjugated dienes.

-

IC₅₀ Determination: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a potent inhibitory effect on 5-lipoxygenase. Its ability to modulate the arachidonic acid cascade highlights its potential for further investigation in the context of inflammatory diseases. The methodologies outlined in this guide provide a framework for researchers to conduct further studies on the biological activities and therapeutic potential of this intriguing molecule. Future research should focus on elucidating the detailed mechanism of 5-LOX inhibition, exploring its broader pharmacological profile, and investigating its efficacy in in vivo models of inflammation.

References

A Technical Guide to the Mechanism of Action of Lagunamycin as a 5-Lipoxygenase Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

Leukotrienes are potent pro-inflammatory lipid mediators derived from the metabolic processing of arachidonic acid by the 5-lipoxygenase (5-LOX) enzyme. Their role in the pathophysiology of numerous inflammatory diseases, including asthma and allergic rhinitis, has established the 5-LOX pathway as a critical target for therapeutic intervention. Lagunamycin, a natural product isolated from Streptomyces sp. AA0310, has been identified as a direct inhibitor of 5-lipoxygenase. This document provides a comprehensive technical overview of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols for inhibitor characterization, and visual representations of the relevant biological and experimental pathways.

The 5-Lipoxygenase Signaling Pathway

The biosynthesis of leukotrienes is initiated when cellular stimulation leads to the release of arachidonic acid (AA) from membrane phospholipids. The enzyme 5-lipoxygenase, in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the conversion of AA into the unstable epoxide intermediate, Leukotriene A4 (LTA4)[1][2][3]. FLAP, an integral nuclear membrane protein, is essential for the efficient transfer of AA to 5-LOX[2][4]. LTA4 is subsequently metabolized into either Leukotriene B4 (LTB4) by LTA4 hydrolase or into the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) through conjugation with glutathione, a reaction catalyzed by LTC4 synthase[1][5]. These end-products are key mediators of inflammatory responses[1][6].

References

- 1. Leukotriene - Wikipedia [en.wikipedia.org]

- 2. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. probiologists.com [probiologists.com]

- 4. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Antibacterial Spectrum of Lagunamycin

To Researchers, Scientists, and Drug Development Professionals,

This technical guide addresses the current scientific understanding of the antibacterial spectrum of Lagunamycin. Extensive searches of publicly available scientific literature and databases have revealed a significant gap in the detailed characterization of this compound's antibacterial properties. While its discovery and primary activity as a 5-lipoxygenase inhibitor have been documented, comprehensive studies detailing its minimum inhibitory concentrations (MICs) against a broad range of bacterial species are not presently available.

Therefore, this document serves a dual purpose. Firstly, it consolidates the limited information available on this compound. Secondly, and more centrally, it provides a comprehensive, generalized framework of the experimental protocols and data presentation standards typically employed in the determination of the antibacterial spectrum of a novel compound, particularly one like this compound, which is a quinone-related compound isolated from a Streptomyces species. This guide is intended to equip researchers with the necessary methodologies to investigate the antibacterial potential of this compound or similar novel natural products.

This compound: Current State of Knowledge

This compound is a novel natural product isolated from the culture broth of Streptomyces sp. AA0310.[1] It has been primarily identified and characterized as a potent inhibitor of the rat 5-lipoxygenase enzyme, with an IC50 of 6.08 microM.[1] While it is classified under MeSH terms that include "Anti-Bacterial Agents," specific data quantifying its antibacterial activity against various pathogens is not detailed in the available literature.[1] The structural class of this compound, being related to quinones, suggests a potential for antibacterial activity, as many quinone derivatives are known to possess such properties.

General Methodology for Determining Antibacterial Spectrum

The following sections outline the standard experimental workflow for characterizing the antibacterial spectrum of a novel compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a fundamental measure of the potency of an antibiotic against a specific organism.

Experimental Protocol: Broth Microdilution Method

-

Preparation of Bacterial Inoculum:

-

Isolate a single colony of the test bacterium from a fresh agar plate.

-

Inoculate the colony into a sterile broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).

-

Incubate the culture at the optimal temperature (e.g., 37°C) with shaking until it reaches the mid-logarithmic phase of growth, corresponding to a specific turbidity (typically 0.5 McFarland standard).

-

Dilute the bacterial suspension to the final working concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include positive controls (wells with bacteria and no compound) and negative controls (wells with medium and no bacteria).

-

Incubate the plates at the optimal temperature for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader to determine the inhibition of growth.

-

Data Presentation:

The results of MIC testing are typically presented in a tabular format for clear comparison.

| Bacterial Strain | Gram Stain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Pathogen | Data Not Available |

| Bacillus subtilis | Gram-positive | Soil Bacterium | Data Not Available |

| Escherichia coli | Gram-negative | Pathogen/Commensal | Data Not Available |

| Pseudomonas aeruginosa | Gram-negative | Opportunistic Pathogen | Data Not Available |

| Enterococcus faecalis | Gram-positive | Pathogen | Data Not Available |

| Klebsiella pneumoniae | Gram-negative | Pathogen | Data Not Available |

| Mycobacterium smegmatis | Acid-fast | Non-pathogenic model | Data Not Available |

Note: The table above is a template. As no specific MIC data for this compound is available, the "MIC (µg/mL)" column is populated with "Data Not Available."

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration of a novel compound.

Proposed Mechanism of Action and Signaling Pathways (General for Quinone Antibiotics)

While the specific mechanism of action for this compound is not elucidated, many quinone-containing antibiotics exert their effects through the generation of reactive oxygen species (ROS) and interference with cellular respiration and DNA replication.

Potential Signaling Pathway for Quinone-induced Bacterial Cell Death:

A plausible mechanism involves the redox cycling of the quinone moiety.

-

Cellular Uptake: The quinone compound enters the bacterial cell.

-

Redox Cycling: Intracellular reductases (e.g., NADH dehydrogenase) reduce the quinone to a semiquinone radical.

-

ROS Generation: The semiquinone radical reacts with molecular oxygen to regenerate the parent quinone and produce a superoxide radical (O₂⁻). This cycle repeats, leading to the accumulation of superoxide.

-

Oxidative Stress: Superoxide dismutase converts superoxide to hydrogen peroxide (H₂O₂). In the presence of ferrous ions (Fe²⁺), H₂O₂ can undergo the Fenton reaction to generate highly reactive hydroxyl radicals (•OH).

-

Macromolecular Damage: The generated ROS cause widespread damage to DNA, proteins, and lipids.

-

Cell Death: The accumulation of cellular damage leads to the inhibition of essential cellular processes and ultimately results in bacterial cell death.

Visualization of a Potential Signaling Pathway

The following diagram illustrates the proposed signaling pathway for ROS-mediated bacterial cell death induced by a generic quinone antibiotic.

Conclusion and Future Directions

The current body of scientific literature does not provide a detailed antibacterial spectrum for this compound. The information and protocols outlined in this guide offer a robust framework for researchers to undertake a thorough investigation of its potential as an antibacterial agent. Future studies should focus on:

-

Broad-spectrum MIC testing: Evaluating this compound against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as atypical bacteria.

-

Mechanism of action studies: Elucidating the precise molecular target(s) of this compound to understand how it exerts its potential antibacterial effects.

-

In vivo efficacy studies: Assessing the therapeutic potential of this compound in animal models of bacterial infection.

Such research is crucial to unlock the full therapeutic potential of this novel natural product.

References

Early Biological Investigations of Lagunamycin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagunamycin, a novel metabolite isolated from Streptomyces sp. AA0310, has been identified as a potent inhibitor of 5-lipoxygenase[1]. This technical guide provides an in-depth summary of the early findings on the biological activity of this compound, with a focus on its 5-lipoxygenase inhibition, and notes on its antibacterial and cytotoxic properties. The information is presented to facilitate further research and development of this compound.

Biological Activity of this compound

5-Lipoxygenase Inhibitory Activity

Early studies demonstrated that this compound is a potent inhibitor of 5-lipoxygenase, an enzyme crucial in the biosynthesis of leukotrienes, which are inflammatory mediators.

Table 1: 5-Lipoxygenase Inhibitory Activity of this compound [1]

| Compound | IC50 (µM) |

| This compound | 6.08 |

The half-maximal inhibitory concentration (IC50) of this compound against rat 5-lipoxygenase was determined to be 6.08 µM[1]. This level of potency suggests its potential as a lead compound for the development of anti-inflammatory agents.

Antibacterial and Cytotoxic Activities

While the primary discovery paper highlighted this compound's 5-lipoxygenase inhibitory activity, it also noted its classification as an anti-bacterial agent[1]. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against various bacterial strains, were not provided in the initial publication. Similarly, detailed cytotoxic activity against specific cancer cell lines has not been extensively reported in early studies. Further research is required to fully characterize these aspects of this compound's biological profile.

Experimental Protocols

5-Lipoxygenase Inhibition Assay (Rat Peritoneal Cavity Cells)

The following is a detailed methodology for the 5-lipoxygenase inhibition assay as described in early studies.

1. Enzyme Preparation:

-

Peritoneal cells are collected from male Wistar rats following intraperitoneal injection of glycogen.

-

The cells are washed and suspended in a phosphate-buffered saline solution.

-

The cell suspension is then sonicated and centrifuged to obtain the cytosolic fraction containing 5-lipoxygenase.

2. Assay Procedure:

-

The reaction mixture contains the enzyme preparation, calcium chloride, and the test compound (this compound) in a buffer solution.

-

The reaction is initiated by the addition of arachidonic acid.

-

The mixture is incubated at 37°C.

-

The reaction is stopped, and the products are extracted.

-

The amount of 5-HETE (5-hydroxyeicosatetraenoic acid), the product of 5-lipoxygenase activity, is quantified using high-performance liquid chromatography (HPLC).

-

The IC50 value is calculated by comparing the amount of 5-HETE produced in the presence of varying concentrations of this compound to a control without the inhibitor.

Caption: Workflow for 5-Lipoxygenase Inhibition Assay.

General Protocol for Antibacterial Susceptibility Testing (Agar Dilution Method)

While the specific protocol for this compound is not detailed in early publications, a standard agar dilution method would likely be employed to determine its Minimum Inhibitory Concentration (MIC).

1. Media Preparation:

-

A series of agar plates containing two-fold serial dilutions of this compound are prepared.

-

A control plate with no antibiotic is also prepared.

2. Inoculum Preparation:

-

The bacterial strains to be tested are cultured in a suitable broth to a standardized turbidity (e.g., 0.5 McFarland standard).

3. Inoculation:

-

The standardized bacterial suspensions are inoculated onto the surface of the agar plates.

4. Incubation:

-

The plates are incubated under appropriate conditions (temperature and time) for the specific bacterial strains.

5. MIC Determination:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Caption: General Workflow for MIC Determination.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

To assess the cytotoxic potential of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay would typically be used.

1. Cell Seeding:

-

Adherent cells are seeded into 96-well plates and allowed to attach overnight.

2. Compound Treatment:

-

The cells are treated with various concentrations of this compound.

-

Control wells (untreated cells) are also included.

3. Incubation:

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Addition:

-

MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

5. Solubilization:

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

6. Absorbance Measurement:

-

The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

-

The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Caption: General Workflow for MTT Cytotoxicity Assay.

Signaling Pathways and Logical Relationships

The primary mechanism of action identified in early studies is the inhibition of the 5-lipoxygenase pathway. This pathway is a critical component of the arachidonic acid cascade, which leads to the production of leukotrienes.

References

Lagunamycin: A Technical Overview of a Novel 5-Lipoxygenase Inhibitor from Streptomyces

For Immediate Release

This technical guide provides a comprehensive overview of Lagunamycin, a natural product with potential therapeutic applications, intended for researchers, scientists, and drug development professionals. The information presented herein is based on the available scientific literature.

Introduction

This compound is a novel natural product isolated from the fermentation broth of the actinomycete strain Streptomyces sp. AA0310.[1] First reported in 1993, it was identified as a potent inhibitor of the 5-lipoxygenase enzyme.[1][2] Actinomycetes, particularly the genus Streptomyces, are renowned for their ability to produce a vast array of structurally diverse secondary metabolites with a wide range of biological activities, including antimicrobial and anticancer properties.

Chemical Properties and Structure

The chemical structure of this compound was elucidated through various spectroscopic methods. Its molecular formula is C₁₉H₂₁N₃O₄. The IUPAC name for this compound is 6-diazo-4-[(E)-4,6-dimethylhept-2-en-2-yl]-3-methyl-1H-quinoline-2,5,7,8-tetrone.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₂₁N₃O₄ |

| Appearance | Orange needles |

| UV (λmax in MeOH) | 228, 260, 313, 400 nm |

| Solubility | Soluble in methanol, ethyl acetate, acetone, chloroform, and DMSO; Insoluble in water and n-hexane |

Source:[1]

Biological Activity and Mechanism of Action

This compound's primary reported biological activity is the potent and specific inhibition of 5-lipoxygenase (5-LOX).[1][2] The 5-LOX pathway is a critical inflammatory cascade responsible for the biosynthesis of leukotrienes, which are lipid mediators involved in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases.

5-Lipoxygenase Inhibition

This compound exhibits significant inhibitory activity against rat 5-lipoxygenase with a reported IC₅₀ value of 6.08 µM.[1][2] A key characteristic of its inhibitory action is that it does not induce lipid peroxidation, suggesting a specific mechanism of action without causing oxidative side effects.[1]

Table 2: In Vitro Biological Activity of this compound

| Target | Assay System | IC₅₀ (µM) |

| 5-Lipoxygenase | Rat | 6.08 |

Antimicrobial Activity

In addition to its anti-inflammatory potential, this compound has been reported to possess antibacterial properties.[1] However, detailed quantitative data such as Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of bacterial strains are not extensively available in the public domain.

Signaling Pathway

The known mechanism of action of this compound involves the direct inhibition of the 5-lipoxygenase enzyme. This intervention blocks the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in the biosynthesis of all leukotrienes.

Caption: Inhibition of the 5-Lipoxygenase Pathway by this compound.

Biosynthesis

Detailed information regarding the biosynthetic gene cluster and the enzymatic pathway for this compound production in Streptomyces sp. AA0310 has not been extensively documented in publicly available literature. Generally, the biosynthesis of such complex natural products in Streptomyces involves polyketide synthase (PKS) and/or non-ribosomal peptide synthetase (NRPS) gene clusters.

Experimental Protocols

Fermentation of Streptomyces sp. AA0310**

A generalized workflow for the fermentation process to produce this compound would involve several key stages from strain activation to large-scale fermentation.

Caption: General Workflow for Fermentation of Streptomyces.

-

Strain Activation and Seed Culture Development:

-

A cryopreserved vial of Streptomyces sp. AA0310 is thawed and streaked onto a suitable agar medium (e.g., ISP2 agar).

-

Plates are incubated at 28-30°C until sufficient growth and sporulation are observed.

-

A well-isolated colony is used to inoculate a seed flask containing a suitable liquid medium (e.g., Tryptic Soy Broth).

-

The seed culture is incubated on a rotary shaker at 28-30°C for 2-3 days. A second stage seed culture may be prepared to ensure a sufficient inoculum volume for the production fermenter.

-

-

Production Fermentation:

-

The production fermenter containing a production medium optimized for secondary metabolite production is sterilized.

-

The fermenter is inoculated with the seed culture (typically 5-10% v/v).

-

Fermentation is carried out at 28-30°C with controlled aeration and agitation for 5-7 days. Parameters such as pH, dissolved oxygen, and glucose concentration are monitored.

-

Isolation and Purification of this compound

The following is a generalized protocol for the extraction and purification of a lipophilic secondary metabolite like this compound from a fermentation broth.

-

Extraction:

-

The fermentation broth is centrifuged to separate the supernatant from the mycelial cake.

-

The supernatant is extracted with an equal volume of a water-immiscible organic solvent such as ethyl acetate. This is repeated 2-3 times.

-

The organic phases are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Chromatographic Purification:

-

The crude extract is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Fractions containing the target compound are pooled and further purified using High-Performance Liquid Chromatography (HPLC), typically with a reverse-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

The purity of the final compound is assessed by HPLC and its structure confirmed by spectroscopic methods (NMR, MS).

-

5-Lipoxygenase Inhibition Assay

This is a representative protocol for determining the 5-LOX inhibitory activity of a compound.

-

Reagents and Materials:

-

5-Lipoxygenase enzyme (from rat or human source)

-

Arachidonic acid (substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Spectrophotometer

-

-

Assay Procedure:

-

The reaction mixture is prepared in a cuvette containing the assay buffer and the 5-LOX enzyme.

-

The test compound at various concentrations is added to the reaction mixture and pre-incubated for a short period (e.g., 5-10 minutes) at room temperature.

-

The reaction is initiated by the addition of the substrate, arachidonic acid.

-

The formation of conjugated dienes (a product of the 5-LOX reaction) is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

-

The rate of reaction is calculated from the linear portion of the absorbance curve.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction (without the inhibitor).

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Future Perspectives

While the initial discovery of this compound highlighted its potential as a specific 5-lipoxygenase inhibitor, a comprehensive understanding of its therapeutic potential requires further investigation. Key areas for future research include:

-

Elucidation of the Biosynthetic Pathway: Genome sequencing of Streptomyces sp. AA0310 and functional characterization of the biosynthetic gene cluster would enable biosynthetic engineering efforts to produce novel analogs with improved activity or pharmacokinetic properties.

-

Comprehensive Biological Profiling: A thorough evaluation of its antimicrobial spectrum (MIC values against a broad panel of pathogens) and its anticancer activity (IC₅₀ values against various cancer cell lines) is warranted.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models of inflammation are necessary to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

Conclusion

This compound is a promising natural product from Streptomyces with a demonstrated potent and specific inhibitory activity against 5-lipoxygenase. Its unique chemical structure and biological activity make it a valuable lead compound for the development of new anti-inflammatory agents. Further research to fully characterize its biological properties and biosynthetic pathway is crucial to unlock its full therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Lagunamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagunamycin is a novel bioactive compound isolated from the culture broth of Streptomyces sp. AA0310. It is distinguished by its potent and selective inhibitory activity against 5-lipoxygenase (5-LOX), a key enzyme in the biosynthetic pathway of leukotrienes. Leukotrienes are lipid mediators involved in inflammatory responses, making 5-LOX an important target for the development of new anti-inflammatory drugs. This compound demonstrates significant inhibitory action on rat 5-lipoxygenase with an IC50 value of 6.08 μM, and notably, it achieves this without inducing lipid peroxidation, suggesting a favorable safety profile.[1] This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an examination of its mechanism of action.

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized below. These data are critical for its identification, purification, and formulation in research and development settings.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₁N₃O₄ | [2] |

| Molecular Weight | 355.4 g/mol | [2] |

| IUPAC Name | 6-diazo-4-[(E)-4,6-dimethylhept-2-en-2-yl]-3-methyl-1H-quinoline-2,5,7,8-tetrone | [2] |

| CAS Number | 150693-65-5 | |

| Appearance | Data not available | |

| Melting Point | Data not available |

Table 2: Solubility and Spectroscopic Data of this compound

| Property | Details | Reference |

| Solubility | Soluble in various organic solvents. Practically insoluble in water. | [3] |

| UV-Vis Spectrum (λmax) | Data not available | |

| ¹H NMR Spectrum | Data not available | |

| ¹³C NMR Spectrum | Data not available | |

| Mass Spectrometry | Data not available |

Experimental Protocols

This section details the methodologies for the isolation, purification, and biological evaluation of this compound, providing a framework for its production and analysis in a laboratory setting.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Streptomyces sp. is a multi-step process involving extraction and chromatographic purification.

1. Fermentation:

-

A culture of Streptomyces sp. AA0310 is grown in a suitable production medium (e.g., ISP2 broth) under aerobic conditions.

-

Fermentation is typically carried out in shake flasks or a fermenter at a controlled temperature (e.g., 28°C) and agitation speed (e.g., 200 rpm) for a period sufficient for secondary metabolite production (typically 48-96 hours).

2. Extraction:

-

The fermentation broth is harvested and centrifuged to separate the mycelial biomass from the supernatant.

-

The supernatant, containing the secreted this compound, is extracted with a water-immiscible organic solvent, such as ethyl acetate. The extraction is usually performed multiple times to ensure a high yield.

-

The organic phases are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Chromatographic Purification:

-

The crude extract is subjected to column chromatography using a stationary phase like silica gel.

-

A solvent gradient system (e.g., a step-wise gradient of chloroform and methanol) is used to elute the compounds.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Fractions rich in this compound are pooled, concentrated, and may be subjected to further purification steps, such as preparative HPLC, to obtain the pure compound.

References

The Enigmatic Biosynthesis of Lagunamycin: An Uncharted Pathway

Despite its discovery over three decades ago, the biosynthetic pathway of lagunamycin, a potent 5-lipoxygenase inhibitor, remains largely uncharacterized in the scientific literature. While the producing organism, Streptomyces sp. AA0310, has been identified, the specific genes and enzymatic machinery responsible for the assembly of this complex natural product have yet to be elucidated. This guide provides a comprehensive overview of the current state of knowledge and outlines a putative biosynthetic route based on the molecule's chemical structure and established principles of secondary metabolite synthesis in Streptomyces.

This compound was first isolated from the culture broth of Streptomyces sp. AA0310 and was noted for its significant inhibitory activity against rat 5-lipoxygenase, with an IC50 value of 6.08 microM[1]. The structure of this compound suggests a hybrid biosynthetic origin, likely involving both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery, a common feature in the production of complex secondary metabolites by Streptomyces species.

Proposed Biosynthetic Precursors and Pathway

Based on a structural analysis of this compound, a putative biosynthetic pathway can be hypothesized. The molecule's backbone is likely assembled from common metabolic precursors through the concerted action of a multi-modular enzymatic complex.

Key Structural Components and Their Likely Origins:

-

Polyketide Core: The carbon skeleton of this compound strongly suggests the involvement of a Type I PKS system. These large, multi-domain enzymes catalyze the sequential condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, in an assembly-line fashion.

-

Amino Acid-Derived Moiety: The presence of nitrogen and specific structural features within the this compound molecule points to the incorporation of an amino acid precursor via an NRPS module. NRPS enzymes are responsible for the activation and tethering of amino acids, followed by their condensation to form peptide bonds.

General Principles of PKS and NRPS Biosynthesis in Streptomyces

Streptomyces are renowned for their ability to produce a vast array of bioactive secondary metabolites using sophisticated enzymatic systems like PKS and NRPS.

-

Polyketide Synthases (PKS): These enzymes are responsible for the biosynthesis of a wide range of natural products, including many clinically important antibiotics and anticancer agents. Type I PKS systems are large, multifunctional proteins organized into modules, with each module responsible for one cycle of polyketide chain elongation.

-

Non-Ribosomal Peptide Synthetases (NRPS): NRPSs synthesize peptides independent of the ribosomal machinery. Similar to PKSs, they are modular in nature, with each module catalyzing the incorporation of a specific amino acid into the growing peptide chain.

The Search for the this compound Biosynthetic Gene Cluster

The genes encoding the biosynthetic machinery for secondary metabolites in Streptomyces are typically clustered together on the chromosome. The identification and characterization of the this compound biosynthetic gene cluster (BGC) would be the definitive step in understanding its formation. This would involve genome sequencing of Streptomyces sp. AA0310 followed by bioinformatic analysis to identify the putative PKS and NRPS genes.

To date, a public record of the sequenced genome of Streptomyces sp. AA0310 or the identified this compound BGC is not available. Consequently, the specific enzymes, their organization, and the genetic regulation of this compound biosynthesis remain unknown.

Quantitative Data and Experimental Protocols: A Knowledge Gap

Due to the uncharacterized nature of the this compound biosynthetic pathway, there is a complete absence of quantitative data in the literature. This includes:

-

Enzyme kinetics

-

Precursor concentrations

-

Product yields from in vitro or in vivo studies

Similarly, detailed experimental protocols for the key experiments related to this compound biosynthesis have not been published. Such protocols would typically include methods for:

-

Gene cloning and expression

-

Protein purification

-

Enzyme assays

-

Metabolite extraction and analysis

Visualizing the Unknown: A Hypothetical Workflow

While a detailed signaling pathway or experimental workflow for this compound biosynthesis cannot be constructed due to the lack of data, a generalized workflow for the discovery and characterization of such a pathway can be conceptualized.

Conclusion and Future Directions

The biosynthetic pathway of this compound presents an intriguing puzzle for natural product chemists and molecular biologists. While the structural framework of the molecule provides tantalizing clues about its origins from PKS and NRPS systems, the definitive genetic and biochemical evidence is currently lacking. Future research efforts will undoubtedly focus on the sequencing of the Streptomyces sp. AA0310 genome to uncover the this compound biosynthetic gene cluster. The subsequent functional characterization of the encoded enzymes will not only illuminate the precise steps of this enigmatic pathway but also open avenues for the bioengineering of novel this compound analogs with potentially enhanced therapeutic properties. Until then, the biosynthesis of this potent 5-lipoxygenase inhibitor remains a fascinating and uncharted area of scientific inquiry.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Lagunamycin from Streptomyces Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation and purification of Lagunamycin, a bioactive secondary metabolite, from Streptomyces culture. The methodologies outlined herein are based on established principles for the isolation of antibiotics from actinomycetes and are intended to serve as a comprehensive guide for researchers in natural product discovery and drug development. The protocol covers fermentation, solvent extraction, and chromatographic purification steps. All quantitative data is summarized for clarity, and a detailed workflow diagram is provided to visualize the experimental process.

Introduction

Streptomyces are a rich source of diverse bioactive secondary metabolites, including many clinically important antibiotics.[1] this compound, discovered from a Streptomyces strain isolated from Philippine soil, is one such compound with potential therapeutic applications.[2] The isolation and purification of these natural products is a critical first step in the drug discovery pipeline, enabling structural elucidation, bioactivity screening, and further development. This protocol details a generalized yet robust methodology for the isolation of this compound from Streptomyces fermentation broth.

Data Summary

The following tables provide a summary of typical quantitative parameters involved in the isolation process. These values are indicative and may require optimization based on the specific Streptomyces strain and culture conditions.

Table 1: Fermentation and Extraction Parameters

| Parameter | Value/Range | Notes |

| Culture Volume | 1.5 L | Starting volume for laboratory-scale extraction.[3] |

| Extraction Solvent | n-Butanol or Ethyl Acetate | Both are effective for extracting secondary metabolites from Streptomyces.[3][4] |

| Solvent to Broth Ratio | 1:1 (v/v) | Ensures efficient extraction of the target compound.[3] |

| Extraction Time | 2 hours | Adequate time for partitioning of the compound into the organic phase.[3] |

| Centrifugation Speed | 9000 rpm | For efficient separation of the organic phase from the aqueous phase and cell debris.[3] |

| Centrifugation Time | 20 min | Sufficient time for clear phase separation.[3] |

Table 2: Chromatographic Purification Parameters

| Parameter | Value/Range | Notes |

| Silica Gel Column Chromatography | ||

| Stationary Phase | Silica Gel (60-120 mesh) | Standard stationary phase for initial purification.[4] |

| Mobile Phase Gradient | Chloroform-Methanol (e.g., 99.5:0.5 to 9:1) | A gradient of increasing polarity is used to elute compounds with different polarities.[4] |

| Fraction Volume | 10 mL | Collection of small fractions allows for better separation and analysis.[4] |

| High-Performance Liquid Chromatography (HPLC) | ||

| Column Type | Reversed-phase (e.g., C8 or C18) | Commonly used for the purification of antibiotics.[5][6] |

| Mobile Phase | Acetonitrile:Water or Methanol:Water | The specific ratio and use of modifiers (e.g., acetic acid) will require optimization.[7] |

| Detection Wavelength | UV (e.g., 295 nm or 330 nm) | Dependent on the chromophore of this compound.[7] |

Experimental Protocols

Fermentation of Streptomyces sp.

This protocol describes the cultivation of a this compound-producing Streptomyces strain.

Materials:

-

This compound-producing Streptomyces sp. strain

-

Seed culture medium (e.g., Tryptone Soya Broth)[8]

-

Production medium (e.g., Starch Casein Nitrate Broth or a custom medium)[7][9]

-

Shaker incubator

-

Sterile baffled flasks

Procedure:

-

Seed Culture Preparation: Inoculate a loopful of Streptomyces spores or mycelia from a slant into a 250 mL baffled flask containing 50 mL of seed culture medium.[10]

-

Incubate the seed culture at 28-30°C for 48 hours on a rotary shaker at 200-250 rpm.[10][11]

-

Production Culture: Inoculate a 2 L baffled flask containing 1 L of production medium with 5% (v/v) of the seed culture.[3]

-

Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 200-250 rpm.[3][11] Monitor the production of this compound by testing the antimicrobial activity of the culture broth at regular intervals.[8]

Extraction of this compound

This protocol details the extraction of the crude this compound from the fermentation broth.

Materials:

-

Fermentation broth

-

n-Butanol or Ethyl Acetate

-

Centrifuge and appropriate centrifuge tubes

-

Rotary evaporator

Procedure:

-

After the fermentation period (5-7 days), harvest the culture broth.

-

Separate the mycelium from the broth by centrifugation at 10,000 x g for 20 minutes.[9] The supernatant contains the secreted this compound.

-

Transfer the supernatant to a separating funnel.

-

Add an equal volume of n-butanol or ethyl acetate to the supernatant (1:1 v/v).[3]

-

Shake the mixture vigorously for 2 hours to allow for the extraction of this compound into the organic phase.[3]

-

Allow the layers to separate. If an emulsion forms, centrifuge the mixture at 9000 rpm for 20 minutes to break the emulsion.[3]

-

Collect the organic phase (top layer for ethyl acetate, top or bottom layer for butanol depending on the aqueous phase density).

-

Repeat the extraction of the aqueous phase with the same solvent to maximize the yield.

-

Pool the organic extracts and concentrate them to dryness under reduced pressure using a rotary evaporator at 45°C to obtain the oily crude extract.[3]

Purification of this compound

This protocol describes a two-step purification process using silica gel column chromatography followed by HPLC.

Materials:

-

Crude extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvents: Chloroform, Methanol, Acetonitrile, HPLC-grade water

-

Thin Layer Chromatography (TLC) plates

-

HPLC system with a reversed-phase column (C8 or C18) and UV detector

-

Fraction collector

-

Vials for fraction collection

Procedure: Step 1: Silica Gel Column Chromatography

-

Dissolve the crude extract in a minimal amount of chloroform.

-

Prepare a silica gel slurry in chloroform and pack it into a glass column.

-

Carefully load the dissolved crude extract onto the top of the silica gel column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol (e.g., from 99.5:0.5 to 9:1 chloroform:methanol).[4]

-

Collect fractions of a defined volume (e.g., 10 mL) using a fraction collector.[4]

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the fractions that show a similar TLC profile and exhibit the desired bioactivity.

-

Evaporate the solvent from the pooled active fractions to obtain a semi-purified extract.

Step 2: High-Performance Liquid Chromatography (HPLC)

-

Dissolve the semi-purified extract in the HPLC mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

Inject the sample into the HPLC system equipped with a reversed-phase column.

-

Elute the column with an isocratic or gradient mobile phase of acetonitrile and water. The exact conditions will need to be optimized.

-

Monitor the elution profile using a UV detector at a wavelength appropriate for this compound.

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the collected fraction by re-injecting it into the HPLC.

-

Evaporate the solvent to obtain pure this compound.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

References

- 1. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced Isolation of Streptomyces from Different Soil Habitats in Calamba City, Laguna, Philippines using a Modified Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic [frontiersin.org]

- 4. scispace.com [scispace.com]

- 5. Determination of Kanamycin by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative determination and separation of analogues of aminoglycoside antibiotics by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 8. banglajol.info [banglajol.info]

- 9. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]

- 10. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of Streptomyces sp. KB1 and its cultural optimization for bioactive compounds production - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Lagunamycin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive set of protocols for the purification of Lagunamycin, a potent 5-lipoxygenase inhibitor, using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are designed to facilitate the isolation of this compound from complex biological matrices, such as fermentation broths of Streptomyces sp., for research and drug development purposes.

Introduction to this compound and its Purification

This compound is a novel antibiotic belonging to the quinone class of compounds, isolated from the culture broth of Streptomyces sp. AA0310.[1] It has garnered significant interest due to its potent inhibitory activity against 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. This biological activity makes this compound a promising candidate for the development of new anti-inflammatory drugs.

The purification of this compound from its natural source is a critical step in its characterization and further development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of natural products like this compound, offering high resolution and reproducibility.[2] This application note details a reversed-phase HPLC (RP-HPLC) method, which is well-suited for the separation of moderately polar compounds like quinone antibiotics.

Experimental Protocols

Extraction of this compound from Streptomyces sp. Culture

This protocol describes the initial extraction of this compound from the fermentation broth of Streptomyces sp.

Materials:

-

Fermentation broth of Streptomyces sp. producing this compound

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge and centrifuge tubes

-

Filtration apparatus with 0.45 µm filter

Procedure:

-

Centrifuge the Streptomyces sp. culture broth at 5,000 x g for 20 minutes to separate the mycelium from the supernatant.

-

Decant the supernatant and collect it in a separating funnel.

-

Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate. Shake vigorously for 10 minutes and allow the layers to separate.

-

Collect the organic (ethyl acetate) layer. Repeat the extraction process two more times to ensure complete recovery of this compound.

-

Pool the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

-

Filter the dried extract to remove the sodium sulfate.

-

Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

The resulting crude extract can be stored at -20°C until further purification.

Analytical HPLC Method Development

Prior to preparative purification, it is essential to develop an analytical HPLC method to determine the retention time of this compound and to assess the purity of the crude extract.

Instrumentation and Conditions: A standard analytical HPLC system equipped with a UV-Vis detector is suitable for this purpose.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 10-90% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

Procedure:

-

Dissolve a small amount of the crude extract in the initial mobile phase composition (e.g., 90% A, 10% B).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

Inject the sample onto the HPLC system and run the gradient program.

-

Identify the peak corresponding to this compound based on its retention time and UV-Vis spectrum. The quinone moiety in this compound is expected to have a characteristic absorbance around 280 nm.

Preparative HPLC Purification of this compound

This protocol outlines the scale-up of the analytical method for the purification of larger quantities of this compound.

Instrumentation and Conditions: A preparative HPLC system with a fraction collector is required.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase preparative column (e.g., 21.2 x 250 mm, 10 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized based on the analytical run (e.g., a shallower gradient around the elution time of this compound) |

| Flow Rate | 15-20 mL/min (adjust based on column dimensions) |

| Detection | UV-Vis at 280 nm |

| Injection Volume | 1-5 mL (depending on the concentration of the crude extract) |

| Column Temperature | Ambient |

Procedure:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of mobile phase A and B).

-

Filter the concentrated extract through a 0.45 µm filter.

-

Inject the sample onto the preparative HPLC system.

-

Collect fractions corresponding to the this compound peak as determined by the UV detector.

-

Analyze the collected fractions for purity using the analytical HPLC method described in section 2.2.

-

Pool the pure fractions containing this compound.

-

Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

-

Lyophilize the remaining aqueous solution to obtain pure this compound as a solid powder.

Data Presentation

The following table summarizes the key quantitative parameters for the HPLC purification of this compound.

| Parameter | Analytical HPLC | Preparative HPLC |

| Column Dimensions | 4.6 x 250 mm | 21.2 x 250 mm |

| Particle Size | 5 µm | 10 µm |

| Flow Rate | 1.0 mL/min | 18 mL/min |

| Typical Injection Volume | 10 µL | 2 mL |

| Expected Purity | >95% (for analytical standard) | >98% |

| Expected Recovery | N/A | >80% (from crude extract) |

Visualizations

Experimental Workflow for this compound Purification

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway Inhibition by this compound

The diagram below depicts the simplified arachidonic acid cascade and the point of inhibition by this compound.

Caption: Inhibition of 5-Lipoxygenase by this compound.

References

Assaying the 5-Lipoxygenase Inhibitory Activity of Lagunamycin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Lagunamycin, a novel inhibitor of 5-lipoxygenase (5-LOX), and detail the protocols for assessing its inhibitory activity. This document is intended for professionals in the fields of pharmacology, biochemistry, and drug development who are interested in the therapeutic potential of 5-LOX inhibitors.